![molecular formula C23H21FN4OS B2769633 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226433-73-3](/img/structure/B2769633.png)

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

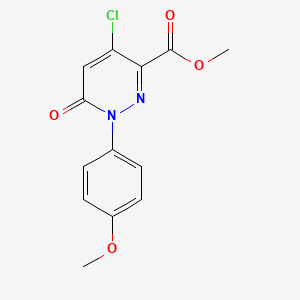

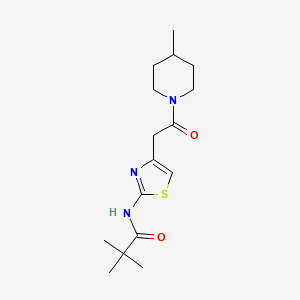

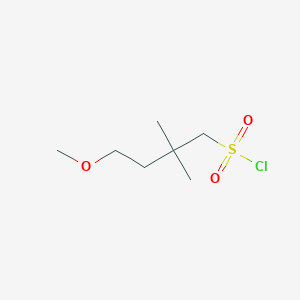

Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl moiety next to a piperazine ring, a methylphenyl group, and a thieno[3,2-d]pyrimidin-4(3H)-one core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 420.5024432 and a molecular formula of C23H21FN4OS . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

- Compounds related to "2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" have been synthesized and evaluated for their antimicrobial activity. For example, dithiocarbamate derivatives bearing thiazole/benzothiazole rings were synthesized and tested against microorganism strains, showing high antimicrobial activity in some cases (Yurttaş et al., 2016).

Antitumor and Antiproliferative Activities

- Several studies have focused on the synthesis and evaluation of derivatives for their antitumor and antiproliferative activities. For instance, pyrimidinyl pyrazole derivatives and related compounds have been shown to exhibit potent cytotoxicity against tumor cell lines (Naito et al., 2005). Another study synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing good antiproliferative effect against human cancer cell lines (Mallesha et al., 2012).

Pharmacokinetic and Drug Metabolism Studies

- Research has also been conducted on the metabolism and pharmacokinetics of compounds with similar structures, aiming to identify metabolic pathways and potential applications in treating diseases such as chronic myelogenous leukemia. For example, a study on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified its main metabolites in chronic myelogenous leukemia patients (Gong et al., 2010).

Targeted Therapeutic Applications

- The targeted inhibition of specific biological pathways is a key focus in the development of new therapeutic agents. For instance, GDC-0980, a potent inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin, has been assessed for its efficacy in cancer models, highlighting the potential for clinical application in treating cancers (Salphati et al., 2012).

Mechanism of Action

Mode of Action

Given the presence of a piperazine ring, which is a common structural motif found in many pharmaceuticals , it is possible that the compound interacts with its targets through a variety of mechanisms, including binding to receptors or enzymes, modulating their activity, or interfering with their signaling pathways .

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Compounds with similar structures have been shown to affect a variety of pathways, such as the pi3k/akt signaling pathway

Pharmacokinetics

The presence of a piperazine ring in the compound’s structure suggests that it may have favorable pharmacokinetic properties, as piperazine is known to positively modulate the pharmacokinetic properties of a drug substance .

properties

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4OS/c1-15-2-4-16(5-3-15)19-14-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h2-9,14H,10-13H2,1H3,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQMNEMIUWACEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769564.png)

![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)

![8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)